molecular formula C20H15N3OS B2937881 (2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide CAS No. 850930-35-7

(2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide

Cat. No.: B2937881
CAS No.: 850930-35-7
M. Wt: 345.42
InChI Key: YCVMBCGFILUIHG-QXMHVHEDSA-N
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Description

(2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally friendly, and yields high purity products.

Industrial Production Methods

For industrial production, a two-step one-pot synthesis method is often employed. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method is preferred for its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Metal catalysts such as palladium or platinum.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-3-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]prop-2-enamide apart is its unique combination of a thiophene ring and an imidazo[1,2-a]pyridine scaffold. This unique structure contributes to its diverse biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

(Z)-3-phenyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-18(12-11-15-7-2-1-3-8-15)22-20-19(16-9-6-14-25-16)21-17-10-4-5-13-23(17)20/h1-14H,(H,22,24)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVMBCGFILUIHG-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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